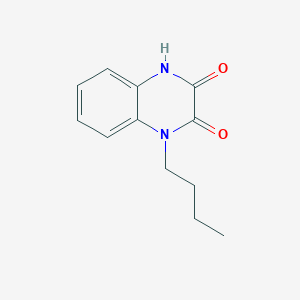

1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-butyl-1H-quinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(15)12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCQVTLCFNBGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2NC(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: 1-Butyl-1,4-dihydroquinoxaline-2,3-dione: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoxaline-2,3-dione Scaffold - A Privileged Structure in Neuropharmacology

The quinoxaline-2,3-dione core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] These structures are renowned for their biological activities, most notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][3][4] Dysregulation of AMPA receptor signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases. Consequently, the development of potent and selective AMPA antagonists remains a critical therapeutic goal.[1]

N-alkylation of the quinoxaline-2,3-dione core is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of a specific N-alkylated derivative, 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. The protocols and insights presented herein are designed to be self-validating, ensuring reproducibility and scientific integrity for researchers in the field.

Part 1: The Synthetic Pathway - A Two-Step Approach to the Target Molecule

The synthesis of this compound is most reliably achieved through a two-step process. This strategy involves the initial formation of the core quinoxaline-2,3-dione ring system, followed by a selective N-alkylation. This approach is favored for its high yields, straightforward execution, and the commercial availability of the starting materials.

Step 1: Synthesis of the Quinoxaline-2,3-dione Core

The foundational step is the condensation reaction between an o-phenylenediamine and a suitable 1,2-dicarbonyl compound.[6] For the unsubstituted core, the reaction of o-phenylenediamine with oxalic acid is a highly efficient and atom-economical method.[1]

Causality Behind Experimental Choices:

-

Reactants: O-phenylenediamine provides the benzene ring and two adjacent amino groups essential for the cyclization. Oxalic acid serves as a simple, inexpensive, and effective two-carbon electrophile.

-

Solvent/Catalyst: The reaction is often carried out in an acidic aqueous medium (e.g., dilute HCl) or under solvent-free grinding conditions.[1] The acid protonates the carbonyl oxygen of oxalic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine groups of the o-phenylenediamine. Microwave irradiation can also be employed to significantly reduce reaction times.[7]

Step 2: N-Alkylation with 1-Bromobutane

With the core scaffold in hand, the next step is the introduction of the butyl group onto one of the nitrogen atoms. This is a classic nucleophilic substitution (SN2) reaction.

Causality Behind Experimental Choices:

-

Base: The amide protons of quinoxaline-2,3-dione are weakly acidic. A base is required to deprotonate one of the nitrogen atoms, generating a nucleophilic anion. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its moderate strength, low cost, and ease of removal.

-

Alkylating Agent: 1-Bromobutane is an effective electrophile. The bromine atom is a good leaving group, and the primary carbon is accessible for nucleophilic attack.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the reactants and the intermediate salt, and they effectively solvate the cation (K⁺) while leaving the nucleophilic anion relatively free to react, thereby accelerating the SN2 reaction.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Part 2: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

-

Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and oxalic acid dihydrate (12.6 g, 0.1 mol).

-

Acid Addition: Add 100 mL of 2M hydrochloric acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The solution will turn dark. Maintain reflux for 2 hours.

-

Cooling and Filtration: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

-

Drying: Dry the resulting pale-yellow solid in a vacuum oven at 80°C overnight.

-

Expected Yield: ~14-15 g (86-93%).

-

Validation: The product should be a solid with a high melting point and can be used in the next step without further purification if desired.

-

Protocol 2: Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask, add 1,4-dihydroquinoxaline-2,3-dione (8.1 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Stir the suspension at room temperature and add 1-bromobutane (6.5 mL, 0.06 mol) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

-

Filtration and Washing: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude product from ethanol to yield the pure this compound as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50°C.

-

Expected Yield: ~8-9.5 g (73-87%).

-

Part 3: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for this compound.

Data Presentation: Summary of Characterization

| Parameter | Expected Result |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Appearance | White to off-white crystalline solid |

| FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), 2958, 2872 (C-H alkyl stretches), ~1670 (C=O amide stretch), ~1610 (C=C aromatic stretch). The presence of the N-H band indicates that alkylation occurred on only one nitrogen. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.8 (s, 1H, -NH), 7.1-7.3 (m, 4H, Ar-H), ~4.0 (t, 2H, -N-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C=O), ~130-135 (Ar-C quaternary), ~115-125 (Ar-C-H), ~42 (-N-CH₂-), ~30 (-CH₂-), ~19 (-CH₂-), ~13 (-CH₃). |

| Mass Spec. (ESI+) | m/z = 219.11 [M+H]⁺, 241.09 [M+Na]⁺. |

Expert Insight on Characterization:

-

FT-IR: The most telling feature is the presence of a single N-H stretch around 3200 cm⁻¹, confirming mono-alkylation. The strong carbonyl (C=O) absorption around 1670 cm⁻¹ is characteristic of the dione structure.

-

¹H NMR: The spectrum should be clean, with distinct signals for the butyl chain and the aromatic protons. The downfield singlet for the remaining N-H proton is a key identifier. The integration of the signals should correspond to the 14 protons in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, providing definitive proof of the product's identity.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. By understanding the chemical principles behind each step and employing rigorous characterization techniques, researchers can confidently synthesize this and other N-alkylated quinoxaline-2,3-diones. These compounds serve as valuable tools and potential therapeutic leads in the study of neurological disorders, particularly those involving the glutamatergic system.

References

-

Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences, .

-

Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425–428. Available at: [Link]

-

Various Authors. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. ResearchGate. Retrieved from [Link]

-

Taiwo, F. O., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. Available at: [Link]

-

Abu-El-Halawah, R., et al. (2008). 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

El-Dean, A. M. K., et al. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

-

Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dihydroxyquinoxaline-2,3-dione. PubChem Compound Database. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of N‐substituted quinoxaline‐2,3(1H,4H)‐diones. ResearchGate. Retrieved from [Link]

- Carling, R. W., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(23), 3357-3362.

-

Naka, T., et al. (1998). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry, 41(24), 4747-4760. Available at: [Link]

-

Naka, T., et al. (1998). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed. Retrieved from [Link]

-

Al-Obaidi, A. M. H., & Al-Majidi, S. M. H. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. AIP Conference Proceedings, 2372, 060002. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. pharmacyjournal.in [pharmacyjournal.in]

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. The quinoxaline-2,3-dione core is a recognized pharmacophore with a wide range of biological activities. The addition of a butyl group at the N-1 position significantly influences its physicochemical characteristics, impacting its solubility, lipophilicity, and potential for biological interactions. This document details the synthesis, characterization, and key physicochemical parameters of this compound, offering both experimental methodologies and predicted data to facilitate its use in research and drug development.

Introduction

Quinoxaline-2,3-diones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them attractive scaffolds for the design of biologically active molecules. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and have shown potential as anticonvulsant and neuroprotective agents.

The N-alkylation of the quinoxaline-2,3-dione scaffold is a common strategy to modulate its physicochemical and pharmacological properties. The introduction of an N-butyl group, as in this compound, is expected to increase its lipophilicity, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to provide a detailed examination of these properties to support further investigation and application of this compound.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the parent 1,4-dihydroquinoxaline-2,3-dione, followed by N-alkylation.

Synthesis of 1,4-dihydroquinoxaline-2,3-dione

The foundational step involves the cyclocondensation of an ortho-phenylenediamine with oxalic acid or its derivatives. A common and efficient method is the reaction of o-phenylenediamine with oxalic acid dihydrate in an acidic medium, such as a hydrochloric acid solution.[1]

Experimental Protocol: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a 4 M solution of hydrochloric acid.

-

Add oxalic acid dihydrate (1 equivalent) to the solution.

-

Heat the mixture under reflux with stirring for approximately 3 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid product and wash thoroughly with water to remove any remaining acid and unreacted starting materials.

-

Dry the product to obtain 1,4-dihydroquinoxaline-2,3-dione as a stable solid.

This synthetic approach is robust and provides the core scaffold for subsequent alkylation.

Caption: Synthesis of the 1,4-dihydroquinoxaline-2,3-dione core.

N-Alkylation to Yield this compound

The introduction of the butyl group onto the nitrogen atom of the quinoxaline-2,3-dione core is achieved via an N-alkylation reaction. A common method for this transformation is the use of an alkyl halide in the presence of a base and a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound

-

To a solution of 1,4-dihydroquinoxaline-2,3-dione (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) as the base.

-

Add a catalytic amount of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (0.1 equivalents).

-

To this mixture, add 1-bromobutane (1.1 equivalents) as the alkylating agent.

-

Stir the reaction mixture at room temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

This method provides a controlled way to achieve mono-alkylation, although the formation of a di-alkylated product is possible and should be monitored.

Caption: N-Alkylation of the quinoxaline-2,3-dione core.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Due to the limited availability of experimental data for this compound, a combination of data from related compounds and computationally predicted values are presented.

| Property | Value (Predicted) | Method | Reference/Tool |

| Molecular Formula | C₁₂H₁₄N₂O₂ | - | - |

| Molecular Weight | 218.25 g/mol | - | - |

| Melting Point | 135-145 °C | Estimation based on related compounds | [2] |

| Boiling Point | ~420 °C | Computational Prediction | [3] |

| logP (Octanol-Water) | 1.8 - 2.2 | Computational Prediction | [3][4] |

| Aqueous Solubility | Low | Qualitative assessment | [5] |

| pKa (most acidic) | 9.5 - 10.5 | Computational Prediction | [3] |

Note: The predicted values are generated from computational models and should be confirmed by experimental data.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity. The predicted logP for this compound falls in the range of 1.8 to 2.2, suggesting a moderate level of lipophilicity.[3][4] This is a direct consequence of the introduction of the nonpolar butyl chain, which increases the compound's affinity for lipid environments compared to the more polar parent quinoxaline-2,3-dione. This property is crucial for predicting the compound's ability to cross biological membranes.

Solubility

The aqueous solubility of quinoxaline derivatives is often a challenge in drug development.[5] While the parent 1,4-dihydroquinoxaline-2,3-dione is soluble in polar organic solvents, its aqueous solubility is limited.[6] The addition of the butyl group is expected to further decrease its solubility in water. Strategies to enhance aqueous solubility for this class of compounds may be necessary for certain biological applications.[7]

Acidity (pKa)

The predicted pKa of the most acidic proton, located on the N-H group of the dione ring, is in the range of 9.5 to 10.5.[3] This indicates that the compound is a weak acid and will be predominantly in its neutral form at physiological pH. This property is important for understanding its ionization state in different biological compartments.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group, including a triplet for the terminal methyl group, and multiplets for the three methylene groups. The aromatic protons on the quinoxaline ring will appear in the downfield region, typically between 7.0 and 8.0 ppm. The N-H proton of the dione ring will likely appear as a broad singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will show signals for the four distinct carbons of the butyl group, the aromatic carbons of the quinoxaline ring, and the two carbonyl carbons of the dione moiety, which are expected to resonate at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione group, typically in the region of 1650-1710 cm⁻¹.[2] The N-H stretching vibration will be observed as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the butyl group will appear around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) for this compound is expected at m/z 218.25. Fragmentation patterns would likely involve the loss of the butyl group and subsequent fragmentation of the quinoxaline-2,3-dione core.

Conclusion

This compound is a derivative of a well-established pharmacophore with physicochemical properties that suggest its potential for further investigation in drug discovery. Its moderate lipophilicity and weak acidity are key parameters that will govern its biological behavior. This guide provides a foundational understanding of its synthesis and key physicochemical characteristics, leveraging both established experimental protocols for related compounds and computational predictions. Further experimental validation of the predicted properties is crucial to fully elucidate the potential of this compound in the development of new therapeutic agents.

References

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-line Software [vcclab.org]

- 4. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 7. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Crystal Structure of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Abstract

This technical guide provides a comprehensive analysis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a member of a significant class of heterocyclic compounds with broad applications in medicinal chemistry. While a definitive crystal structure for this specific derivative has not been deposited in publicly accessible databases to date, this document leverages extensive data from closely related analogues to construct a robust, predictive model of its solid-state architecture. We will delve into the probable synthetic pathways, detailed molecular geometry, anticipated intermolecular interactions, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-informed understanding of N-alkylated quinoxaline-2,3-diones.

Introduction: The Quinoxaline-2,3-dione Scaffold

Quinoxaline-2,3-diones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their rigid, planar structure serves as a versatile scaffold for the development of a wide array of therapeutic agents.[1] The core biological activity of many quinoxaline-2,3-dione derivatives stems from their ability to act as antagonists at ionotropic glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2] This has led to their investigation in the treatment of various neurological and neurodegenerative disorders.[3]

The introduction of an N-alkyl substituent, such as the butyl group in this compound, is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. These modifications can significantly impact the pharmacokinetic and pharmacodynamic profile of the parent molecule. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and for comprehending structure-activity relationships.

Synthesis and Crystallization

The synthesis of this compound is anticipated to follow established protocols for the N-alkylation of the parent 1,4-dihydroquinoxaline-2,3-dione. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

-

To a solution of oxalic acid dihydrate (1.0 eq.) in water, add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux, then add o-phenylenediamine (1.0 eq.) portion-wise.

-

Continue refluxing for 2 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 1,4-dihydroquinoxaline-2,3-dione as a solid.[4]

Step 2: Synthesis of this compound

-

Suspend 1,4-dihydroquinoxaline-2,3-dione (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.2 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add 1-bromobutane (1.1 eq.) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in an appropriate solvent or solvent mixture.

Predicted Crystal Structure and Molecular Geometry

While the specific crystal structure of this compound is not yet determined, we can infer its key structural features from the known crystal structures of related compounds, such as 1,4-dihydrobenzo[g]quinoxaline-2,3-dione.[5]

Molecular Structure

Caption: Molecular structure of this compound.

The quinoxaline-2,3-dione core is expected to be nearly planar, a characteristic feature of this heterocyclic system due to the extensive π-conjugation.[5] The butyl group attached to the N1 nitrogen atom will introduce a flexible alkyl chain. The conformation of this butyl group in the crystal lattice will be influenced by steric effects and intermolecular interactions.

Predicted Crystallographic and Geometric Parameters

Based on data from related structures, the following parameters can be anticipated.

| Parameter | Predicted Value Range | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for related quinoxaline derivatives.[5] |

| Space Group | P2₁/c or similar | Frequently observed for this class of compounds. |

| C=O Bond Length | 1.22 - 1.24 Å | Typical for a double bond in an amide-like system.[5] |

| C-N Bond Length (amide) | 1.35 - 1.40 Å | Shorter than a typical C-N single bond due to resonance. |

| C-C Bond Length (aromatic) | 1.38 - 1.42 Å | Characteristic of an aromatic system. |

Anticipated Intermolecular Interactions

The crystal packing of this compound will likely be governed by a combination of hydrogen bonding and van der Waals interactions.

-

N-H...O Hydrogen Bonding: The remaining N-H group at the N4 position is a potent hydrogen bond donor and is expected to form strong hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. This is a dominant interaction in the crystal packing of the parent 1,4-dihydroquinoxaline-2,3-dione.

-

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions typically involve parallel-displaced or T-shaped arrangements of the aromatic systems.[5]

-

C-H...O Interactions: The hydrogen atoms of the butyl chain and the aromatic ring may participate in weaker C-H...O hydrogen bonds with the carbonyl oxygens.

-

Van der Waals Forces: The flexible butyl chain will contribute to the overall crystal packing through van der Waals interactions.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline core, a triplet for the terminal methyl group of the butyl chain, and multiplets for the methylene protons of the butyl group. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbonyl carbons, the aromatic carbons, and the four carbons of the butyl chain.

-

FT-IR: The infrared spectrum should exhibit a strong absorption band for the C=O stretching vibrations of the dione moiety, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration will also be observable.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound will confirm its molecular formula.

Potential Applications in Drug Development

Quinoxaline-2,3-diones are a well-established class of compounds with significant potential in drug discovery and development.[1] The introduction of a butyl group at the N1 position is likely to enhance the lipophilicity of the molecule, which could improve its ability to cross the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.

The primary therapeutic targets for this class of compounds are glutamate receptors.[2] Therefore, this compound could be a promising candidate for further investigation as a neuroprotective agent in conditions such as epilepsy, ischemic stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Further derivatization of the butyl chain or the aromatic ring could be explored to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this in-depth technical guide provides a comprehensive and scientifically grounded prediction of its structural and physicochemical properties. The proposed synthetic route is robust and based on well-established chemical transformations. The anticipated molecular geometry and intermolecular interactions are derived from the extensive crystallographic data available for closely related quinoxaline-2,3-dione derivatives. This predictive analysis serves as a valuable resource for researchers in the field, offering insights that can guide future experimental work, including synthesis, crystallization, and biological evaluation of this promising compound and its analogues.

References

- Kakanejadifard, A., Niknam, K., & Zabardasti, A. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(8), o3460.

- Oxtoby, E. L., et al. (2005). CrystEngComm, 7, 394-400.

- Rüffer, T., et al. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1512.

- Thakuria, H., & Das, G. (2006). Journal of Chemical Sciences, 118(5), 425-430.

- Zahra, J. A., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(3), o571.

- Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement I. John Wiley & Sons.

- The Diverse Biological Activities of Quinoxaline-2,3-dione Derivatives: A Technical Guide for Drug Development Professionals. (2025). Benchchem.

-

Quinoxalinedione. (2023). In Wikipedia. Retrieved from [Link]

- Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Deriv

- Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd (II) complexes. (2012). Addis Ababa University.

- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv

- Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. (2001). Journal of Medicinal Chemistry.

- Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. (2020). ChemMedChem.

- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a heterocyclic compound of interest in contemporary drug discovery and development. For researchers, medicinal chemists, and formulation scientists, a thorough understanding of a compound's solubility and stability is paramount for advancing a lead candidate from the bench to preclinical and clinical stages. This document delineates the theoretical and practical aspects of these properties, offering field-proven methodologies for their accurate determination.

Introduction: The Significance of Quinoxaline-2,3-diones

Quinoxaline-2,3-diones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules. These compounds are known to interact with a variety of biological targets, and their derivatives have been investigated for their potential as therapeutic agents. The introduction of an N-alkyl substituent, such as the butyl group in this compound, can significantly modulate the compound's physicochemical and pharmacokinetic properties, including its solubility and stability.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. The addition of a butyl group to the quinoxaline-2,3-dione core is expected to increase its lipophilicity compared to the parent compound.

Theoretical Considerations: The Impact of N-Alkylation

The introduction of an alkyl chain, such as a butyl group, to a heterocyclic scaffold generally leads to a decrease in aqueous solubility and an increase in solubility in organic solvents.[1][2][3] This is attributed to the hydrophobic nature of the alkyl chain, which disrupts the intermolecular hydrogen bonding with water molecules that is possible with the unsubstituted quinoxaline-2,3-dione. Longer alkyl chains tend to be more soluble in non-polar solvents, while shorter chains show greater solubility in polar solvents.[1]

Predicted Solubility in Common Solvents

While specific quantitative data for this compound is not extensively available in the public domain, a qualitative solubility profile can be inferred based on the general behavior of N-alkylated heterocycles.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The butyl group's hydrophobicity will likely limit solubility in highly polar protic solvents like water. Solubility is expected to be higher in alcohols compared to water due to the alkyl chain's interaction with the solvent's alkyl portion. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent at solvating a wide range of organic molecules. The polar nature of the quinoxaline-2,3-dione core and the organic character of the butyl group suggest good solubility. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to High | The presence of the butyl chain enhances the compound's non-polar character, leading to favorable interactions with non-polar solvents. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold-standard for determining the thermodynamic solubility of a compound is the shake-flask method.[4][5][6] This protocol provides a robust and reproducible means of quantifying solubility.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

-

It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Stability studies identify potential degradation pathways and help establish appropriate storage conditions and shelf-life.

Theoretical Considerations: Potential Degradation Pathways

The quinoxaline-2,3-dione scaffold is a lactam, which can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The molecule may also be sensitive to oxidation and photolytic degradation. The N-butyl group is generally stable but its presence can influence the electronic properties of the heterocyclic ring system.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Protocol: Forced Degradation Study

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[7]

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Heat the mixture if necessary (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period. Also, subject a solution of the compound to thermal stress.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[7]

-

Caption: Workflow for Forced Degradation Study.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.[9][10][11][12]

Key Steps in Method Development:

-

Column and Mobile Phase Selection:

-

A reversed-phase C18 column is a common starting point.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Detection Wavelength:

-

Determine the UV absorbance maximum (λmax) of this compound to ensure optimal sensitivity.

-

-

Method Optimization:

-

Analyze the samples from the forced degradation study.

-

Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent compound and all degradation products.

-

-

Method Validation:

-

Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

-

Kinetic Analysis of Degradation

To determine the rate of degradation and predict the shelf-life of the compound, a kinetic study is performed.[14][15][16][17][18]

Protocol: Degradation Kinetics Study

-

Experimental Setup:

-

Prepare solutions of this compound in the desired solvent and subject them to specific storage conditions (e.g., different temperatures).

-

-

Time-Point Analysis:

-

At regular intervals, withdraw samples and quantify the remaining concentration of the parent compound using the validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Plot the concentration of the compound versus time.

-

Determine the order of the degradation reaction (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.

-

Calculate the degradation rate constant (k) for each condition.

-

-

Arrhenius Plot:

-

If the degradation is studied at multiple temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation reaction. This allows for the prediction of the degradation rate at other temperatures.

-

Conclusion

While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide provides a robust framework for its characterization. By understanding the influence of the N-butyl substituent and applying the detailed methodologies for solubility and stability determination, researchers and drug development professionals can generate the critical data necessary to advance their programs. The protocols outlined herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis, ensuring the generation of reliable and defensible results.

References

-

Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka. (2025, July 15). Retrieved January 20, 2026, from [Link]

-

The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing). (2020, March 26). Retrieved January 20, 2026, from [Link]

-

Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023, January 20). Retrieved January 20, 2026, from [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. (n.d.). Retrieved January 20, 2026, from [Link]

-

stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione - ResearchGate. (2021, December 9). Retrieved January 20, 2026, from [Link]

-

Synthesis and antimicrobial activity of some quinoxaline derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Alkyl chain functionalised Ir(iii) complexes: synthesis, properties and behaviour as emissive dopants in microemulsions - PMC - PubMed Central. (2024, February 27). Retrieved January 20, 2026, from [Link]

-

Chemical structures of some bioactive 3‐N‐substituted quinoxalinones. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Retrieved January 20, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved January 20, 2026, from [Link]

-

(PDF) Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives - ResearchGate. (2025, September 10). Retrieved January 20, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 20, 2026, from [Link]

-

Development and Validation of HPLC Stability-Indicating Assays - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 20, 2026, from [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]

-

Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]

-

Degradation kinetics | PPTX - Slideshare. (n.d.). Retrieved January 20, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved January 20, 2026, from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). Retrieved January 20, 2026, from [Link]

Sources

- 1. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 2. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC00172D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. questjournals.org [questjournals.org]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection | MDPI [mdpi.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Degradation kinetics | PPTX [slideshare.net]

Quantum Chemical Blueprint: An In-depth Technical Guide to the Computational Analysis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the integration of computational chemistry has become not just advantageous, but essential. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide an unparalleled microscopic view of molecular systems, enabling researchers to predict and understand the electronic structure, reactivity, and spectroscopic properties of novel therapeutic agents before their synthesis.[1][2][3] This in-silico approach accelerates the discovery pipeline, reduces costs, and allows for the rational design of molecules with enhanced efficacy and specificity.

This guide is intended for researchers, medicinal chemists, and computational scientists engaged in the development of novel therapeutics. It provides a comprehensive, in-depth exploration of the quantum chemical calculations applied to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, a derivative of the quinoxaline scaffold known for its diverse pharmacological activities.[4][5][6] We will move beyond a simple recitation of methods, delving into the causality behind procedural choices and the interpretation of the resulting data, thereby equipping the reader with the practical insights of an experienced computational chemist.

The Significance of the Quinoxaline-2,3-dione Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The 2,3-dione substitution, in particular, has been a focal point of research, with compounds in this class acting as antagonists for critical receptors like the N-methyl-D-aspartate (NMDA) receptor.[8]

This compound serves as an exemplary case study. The addition of the butyl group at the N1 position can significantly influence its lipophilicity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its molecular properties through quantum chemical calculations is therefore a critical first step in elucidating its potential as a drug candidate.

The Computational Strategy: A Validating Workflow

Our approach to the quantum chemical analysis of this compound is designed as a self-validating workflow. Each computational step builds upon the previous, with the collective results providing a holistic and reliable model of the molecule's behavior.

Caption: A workflow diagram illustrating the key stages of the quantum chemical analysis.

Methodological Deep Dive: The 'Why' Behind the 'How'

The accuracy of any quantum chemical calculation is contingent upon the judicious selection of the computational method and basis set. For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3][9]

Choice of Functional and Basis Set

-

Functional: We will employ the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules. Its widespread use and extensive benchmarking make it a trustworthy choice for predicting geometries and electronic properties.[10]

-

Basis Set: The 6-311++G(d,p) basis set will be utilized. Let's break down this choice:

-

6-311G: This triple-zeta basis set provides a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.

-

++: The first '+' indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are essential for describing lone pairs and anions. The second '+' adds diffuse functions to hydrogen atoms. These are critical for accurately modeling systems with potential for hydrogen bonding.

-

(d,p): These are polarization functions. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow for orbital shapes to be distorted, which is necessary for a correct representation of chemical bonds.

-

Step-by-Step Computational Protocols

Objective: To find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface) and to confirm it is a true minimum.

-

Input Structure Generation: A 3D model of this compound is constructed using a molecular builder (e.g., GaussView, Avogadro).

-

Software and Keywords: The calculation is performed using a quantum chemistry software package like Gaussian. The input file specifies the B3LYP functional and 6-311++G(d,p) basis set. The keywords Opt (for optimization) and Freq (for frequency calculation) are essential.

-

Execution and Convergence: The software iteratively adjusts the atomic positions to minimize the total energy of the molecule until the convergence criteria (changes in energy and forces are below a certain threshold) are met.

-

Validation: The frequency calculation serves two purposes. Firstly, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Secondly, the results are used to predict the infrared (IR) spectrum.

Objective: To understand the molecule's electronic properties and reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Input: The optimized geometry from Protocol 1 is used as the starting point.

-

Calculation: A single-point energy calculation is performed using the same functional and basis set.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

-

Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).[10]

Objective: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Input: The optimized molecular geometry.

-

Calculation: A single-point energy calculation is performed, and the MEP is calculated.

-

Visualization: The MEP is mapped onto the electron density surface. A color-coded map is generated where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents neutral regions.[10]

Objective: To predict the infrared and UV-visible spectra, which can be used to aid in the experimental characterization of the molecule.

-

IR Spectrum: The vibrational frequencies and intensities calculated in Protocol 1 are used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.

-

UV-Vis Spectrum: A Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[10]

Anticipated Results and Their Interpretation

The following table summarizes the key quantum chemical parameters that will be calculated and their significance in the context of drug design.

| Parameter | Calculation Method | Significance in Drug Design |

| Optimized Geometry | DFT (B3LYP/6-311++G(d,p)) | Provides the most stable 3D structure, crucial for understanding receptor binding. |

| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | Relates to the molecule's ability to donate electrons (ionization potential).[10] |

| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | Relates to the molecule's ability to accept electrons (electron affinity).[10] |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT (B3LYP/6-311++G(d,p)) | Identifies electron-rich and electron-poor regions, predicting sites of interaction. |

| Vibrational Frequencies (IR) | DFT (B3LYP/6-311++G(d,p)) | Predicts the IR spectrum, aiding in experimental identification and characterization. |

| Electronic Transitions (UV-Vis) | TD-DFT (B3LYP/6-311++G(d,p)) | Predicts the UV-Vis absorption spectrum. |

| Global Reactivity Descriptors | Derived from HOMO/LUMO | Quantify chemical potential, hardness, and electrophilicity, providing insights into reactivity. |

Concluding Remarks: From Data to Discovery

The quantum chemical calculations detailed in this guide provide a robust framework for the in-silico characterization of this compound. The resulting data on its geometry, electronic structure, and spectroscopic properties are not merely theoretical constructs; they are predictive insights that can guide synthetic efforts, explain experimental observations, and inform the design of future analogs with improved therapeutic profiles. By embracing these computational methodologies, we can accelerate the journey from molecular concept to life-changing medicine.

References

- Density Functional Theory (DFT) in Drug Discovery. (2022). In-Silico Lab.

- Density Functional Theory (DFT) - Computational Chemistry Glossary. (n.d.). Deep Origin.

- Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing.

- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul

- Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI.

- Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. (2016). PubMed.

- Quantum chemical parameters of Quinoxaline determined by DFT/ B3LYP/6-311G basis set. (n.d.).

- Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry.

- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021). Journal of Chemical Technology and Metallurgy.

- Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Applic

- Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione deriv

- Synthesis, Spectroscopic Characterization, Cytotoxic Activity and Molecular Docking Studies of novel series of quinoxaline-2,3-dione Derivatives. (2024). Moroccan Journal of Chemistry.

- Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. (2025). Benchchem.

- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.

- Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-neg

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.

- 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione. (2012). PMC - NIH.

- One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. (n.d.). Indian Academy of Sciences.

- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv

- Quinoxalinedione. (n.d.). Wikipedia.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.

- Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1.

- Computational study of 1-Butyl-3-Methylimidazolium Tetrafluoroborate ionic liquid-water system. (n.d.).

- Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2)

Sources

- 1. dockdynamics.com [dockdynamics.com]

- 2. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 3. longdom.org [longdom.org]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Novel Quinoxaline-2,3-dione Derivatives

Foreword: The Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a prime example of such a scaffold.[1] Its derivatives have garnered significant attention for their diverse and potent pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] Among these, the quinoxaline-2,3-dione core is of particular interest to drug development professionals for its demonstrated efficacy in modulating key physiological and pathological processes.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comprehensive understanding of why specific experimental choices are made in the biological activity screening of novel quinoxaline-2,3-dione derivatives. Our focus is on the practical application of established methodologies, the interpretation of the data generated, and the logical progression from initial screening to identifying promising lead compounds.

I. Foundational Anticancer Screening: Assessing Cytotoxicity

A primary and often initial step in evaluating the potential of novel quinoxaline-2,3-dione derivatives is the assessment of their cytotoxic effects against various cancer cell lines.[5][6] This foundational screening provides a broad indication of a compound's potential as an anticancer agent.

The Rationale for Cell Viability Assays

Cell viability assays are fundamental to drug discovery, offering a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[7] These assays typically rely on the metabolic activity of living cells as a proxy for viability.[8] Two of the most widely employed methods are the MTT and XTT assays.[9]

Workflow: A Comparative Overview of MTT and XTT Assays

The choice between MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays often depends on the desired throughput and specific experimental conditions.[9] Both assays measure the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[8][9]

Caption: Comparative workflow of MTT and XTT cell viability assays.

Step-by-Step Protocol: XTT Cell Viability Assay

The XTT assay is often preferred for higher throughput screening due to the elimination of the solubilization step.[9]

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel quinoxaline-2,3-dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C and 5% CO₂.[9]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

| Parameter | MTT Assay | XTT Assay | Reference |

| Principle | Reduction to insoluble purple formazan | Reduction to water-soluble orange formazan | [8][9] |

| Solubilization Step | Required (e.g., DMSO) | Not required | [9] |

| Absorbance Max | ~570 nm | ~450 nm | [8][10] |

| Advantages | Well-established, cost-effective | Higher sensitivity, faster workflow | [7][11] |

| Disadvantages | Additional solubilization step can introduce errors | Reagents can be more expensive | [9] |

II. Probing Antimicrobial Potential: The Search for New Antibacterials

The emergence of multidrug-resistant bacteria presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Quinoxaline derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[2][12]

Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing.[13] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[13][14]

Experimental Workflow: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of novel compounds.[13][15]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol: Broth Microdilution for MIC Determination

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoxaline-2,3-dione derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[16] The final volume in each well should be 50-100 µL.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells after inoculation.[13][15]

-

Inoculation: Inoculate each well containing the compound dilutions with an equal volume of the standardized bacterial suspension.[13]

-

Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][16] Alternatively, a microplate reader can be used to measure absorbance to determine the inhibition of growth.[16]

III. Uncovering Antioxidant and Neuroprotective Capabilities

Oxidative stress is implicated in a multitude of diseases, including neurodegenerative disorders.[17] Quinoxaline derivatives have been investigated for their antioxidant and neuroprotective effects, often linked to their ability to scavenge free radicals.[17]

Rationale for Antioxidant Assays

Antioxidant assays are employed to determine the capacity of a compound to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for this purpose.[18][19]

DPPH Radical Scavenging Assay Protocol

The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, which is yellow.[20]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add a solution of the quinoxaline-2,3-dione derivative at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Data Analysis: Calculate the percentage of radical scavenging activity. A lower absorbance indicates higher scavenging activity.[20] The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[18]

| Assay | Principle | Measurement | Reference |

| DPPH | Reduction of the stable DPPH radical. | Decrease in absorbance at ~517 nm. | [20] |

| ABTS | Reduction of the ABTS radical cation. | Decrease in absorbance at ~734 nm. | [20] |

IV. Exploring a Crucial Mechanism: Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[21][22] Given the diverse biological activities of quinoxaline-2,3-diones, investigating their potential as enzyme inhibitors is a logical step in their preclinical evaluation.[6]

The Importance of Enzyme Inhibition Assays in Drug Discovery

Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of enzymes involved in disease pathways.[21][23] These assays can provide valuable information about a compound's potency (e.g., IC₅₀ value) and mechanism of inhibition.

General Workflow for an Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme and the detection method. However, a general workflow can be outlined.

Caption: A generalized workflow for an enzyme inhibition assay.

V. Concluding Remarks and Future Directions

The biological activity screening of novel quinoxaline-2,3-dione derivatives is a multifaceted process that requires a systematic and logical approach. The methodologies outlined in this guide provide a robust framework for the initial characterization of these promising compounds. Positive results from these primary screens should be followed by more in-depth secondary assays to elucidate the mechanism of action, assess selectivity, and evaluate in vivo efficacy and safety. The versatility of the quinoxaline-2,3-dione scaffold ensures that it will remain an area of active investigation for the foreseeable future, with the potential to yield novel therapeutics for a range of human diseases.

References

- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.

- The minimum inhibitory concentration of antibiotics | BMG LABTECH.

- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific.

- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available at: [Link]

-

MTT assay - Wikipedia. Available at: [Link]

-

Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... - ResearchGate. Available at: [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC - PubMed Central. Available at: [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

What is an Inhibition Assay? - Blog - Biobide. Available at: [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]

-

A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. Available at: [Link]

-